molecular formula C11H10N2O3 B2939514 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 545347-56-6

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2939514
CAS No.: 545347-56-6
M. Wt: 218.212
InChI Key: OZUPHDDIYRMACA-UHFFFAOYSA-N
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Description

2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic acetamide derivative featuring a 1,4-benzodioxin scaffold. The core structure consists of a benzene ring fused to a 1,4-dioxane ring, with a cyanoacetamide group (-NH-C(=O)-CH₂-CN) attached at the 6-position. This compound is part of a broader class of benzodioxin-based acetamides studied for their diverse pharmacological properties, including antibacterial, anti-diabetic, and enzyme inhibitory activities .

Properties

IUPAC Name

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-4-3-11(14)13-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUPHDDIYRMACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme . This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Key Structural Features :

  • 1,4-Benzodioxin ring : Enhances metabolic stability and influences hydrophobic interactions with biological targets .
  • Acetamide linkage : Facilitates hydrogen bonding, critical for target recognition .

For example, 2,3-dihydro-1,4-benzodioxin-6-amine is often reacted with electrophilic reagents (e.g., bromoacetyl bromide, sulfonyl chlorides) to form intermediates, followed by further functionalization .

Biological Relevance: Limited data are available for the cyano variant, but structurally related compounds exhibit:

  • Antibacterial activity : Against Gram-positive and Gram-negative strains (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives) .

Comparison with Similar Compounds

The following table compares 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide with structurally or functionally related acetamides:

Compound Substituents Molecular Formula Key Activities References
2-Cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Nitro (-NO₂) at position 7 C₁₁H₉N₃O₅ Structural analog; uncharacterized bioactivity (discontinued in commercial catalogs)
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Chloro (-Cl) at acetamide α-position C₁₀H₁₀ClNO₃ Dioxin-like properties; disrupts cellular signaling via hydrophobic interactions and electrophilic reactivity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole-sulfanyl group C₁₈H₁₅N₃O₄S Potent antibacterial activity (Gram-positive bacteria); low cytotoxicity (hemolytic activity <15%)
2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamide Phenylsulfonyl group C₂₂H₂₀N₂O₅S Moderate α-glucosidase inhibition (IC₅₀ ~81–86 μM); anti-diabetic candidate
2-(2,5-Dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Dichlorophenoxy group C₁₆H₁₃Cl₂NO₄ Unspecified bioactivity; structural emphasis on halogenated aromatic interactions

Key Research Findings and Structure-Activity Relationships (SAR)

For example, chloro derivatives exhibit higher environmental persistence and cellular reactivity . Sulfur-containing groups (e.g., sulfonyl, sulfanyl): Improve antibacterial efficacy by disrupting bacterial membrane integrity or enzyme function .

Antibacterial vs. Anti-Diabetic Activity: Oxadiazole-sulfanyl derivatives: Prioritize antibacterial applications due to their potent activity against Staphylococcus aureus and Escherichia coli .

Cytotoxicity Profile :

  • Most benzodioxin acetamides show low hemolytic activity (<20%), indicating favorable safety profiles for therapeutic development .

Q & A

Q. How does this compound align with pharmacophore models for enzyme inhibitors in drug discovery?

  • Answer : The benzodioxin moiety provides lipophilicity and planar geometry for π-stacking, while the cyanoacetamide acts as a hydrogen bond acceptor. Pharmacophore mapping (MOE or Phase) identifies key features against targets like α-glucosidase or acetylcholinesterase, as seen in ’s derivatives .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the cyano group .
  • Characterization : Combine multiple spectroscopic methods (IR, NMR, MS) for unambiguous confirmation .
  • Data Analysis : Use software like R or Python for statistical modeling of experimental parameters .

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